

An In-depth Technical Guide to the Mechanism of Action of SRA880

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is the first non-peptide, selective antagonist of the somatostatin receptor subtype 1 (sst1).[1] It is a synthetic organic compound that has been instrumental as a research tool for elucidating the physiological and pathological roles of the sst1 receptor.[1] This document provides a comprehensive overview of the mechanism of action of **SRA880**, detailing its binding characteristics, signaling pathways, and experimental methodologies used for its characterization.

Chemical Identity:

- IUPAC Name: [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone[2]
- Synonyms: NVP-SRA880, SRA 880[2][3]
- Molecular Formula: C26H32N4O4[2]
- Molecular Weight: 464.57 g/mol [2]

Core Mechanism of Action: Competitive Antagonism of the sst1 Receptor



The primary mechanism of action of **SRA880** is its function as a competitive antagonist at the somatostatin receptor subtype 1 (sst1).[1] This means that **SRA880** binds to the sst1 receptor at the same site as the endogenous ligand, somatostatin (also known as somatotropin-release inhibiting factor, or SRIF), but does not activate the receptor.[1] By occupying the binding site, **SRA880** prevents somatostatin from binding and initiating downstream signaling cascades.[1]

Binding Affinity and Selectivity

SRA880 exhibits high affinity for the sst1 receptor across multiple species, including human, monkey, rat, and mouse.[1] In contrast, it shows significantly lower affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5), highlighting its selectivity for sst1. [1] It has also been screened against a wide range of other neurotransmitter receptors and shows minimal cross-reactivity, with the exception of the human dopamine D4 receptor.[1]

Receptor	Species	Binding Affinity (pKd)	
sst1	Human (recombinant)	8.0 - 8.1[1]	
sst1	Human (native cerebral cortex)	7.8 - 8.6[1]	
sst1	Monkey (native cerebral cortex)	7.8 - 8.6[1]	
sst1	Rat (native cerebral cortex)	7.8 - 8.6[1]	
sst1	Mouse (native cerebral cortex)	7.8 - 8.6[1]	
Other somatostatin receptors	Human (recombinant)	≤ 6.0[1]	

Functional Antagonism

Functional assays have confirmed that **SRA880** is a surmountable antagonist with no intrinsic agonistic activity.[1] This has been demonstrated in various cellular systems by observing the ability of **SRA880** to block the effects of somatostatin.

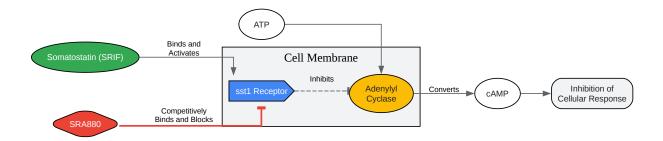


Functional Assay	Effect of Somatostatin (SRIF)	Effect of SRA880	Antagonist Potency (pKB)
Forskolin-stimulated cAMP accumulation	Inhibition	Blocks SRIF-induced inhibition	7.5 - 7.7[1]
GTPγS binding	Stimulation	Blocks SRIF- stimulated binding	7.5 - 7.7[1]
Luciferase gene expression	Stimulation	Blocks SRIF- stimulated expression	7.5 - 7.7[1]

Signaling Pathways

The sst1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] **SRA880**, by blocking the binding of somatostatin to the sst1 receptor, prevents this inhibitory signaling cascade.

SRA880 Mechanism of Action



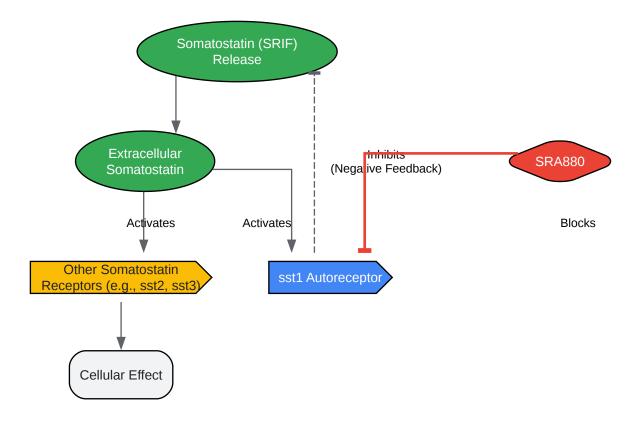
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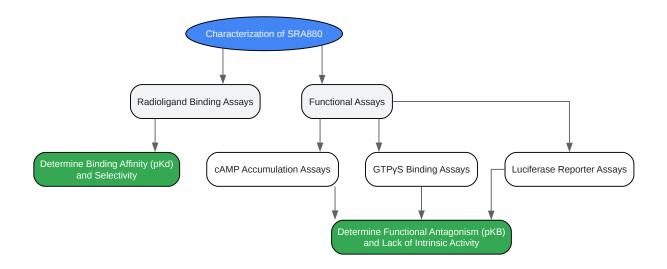
Caption: **SRA880** competitively antagonizes the sst1 receptor, preventing somatostatin (SRIF)-mediated inhibition of adenylyl cyclase and subsequent downstream signaling.

Role in Modulating Somatostatin Release



The sst1 receptor often functions as an autoreceptor, meaning its activation by somatostatin leads to the inhibition of further somatostatin release. By blocking this negative feedback loop, **SRA880** can lead to an increase in the release of endogenous somatostatin.[5] This released somatostatin can then act on other somatostatin receptor subtypes (e.g., sst2, sst3) that may be present, leading to complex physiological effects.[5]







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